[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
[5-(3,4-Dichlorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate chlorinated benzene derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of new biochemical assays and as a probe to study enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptane]: Similar in structure but lacks the hydroxyl group.
[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]amine: Similar structure with an amine group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol makes it unique compared to its analogs. This functional group significantly influences its chemical reactivity and biological activity, making it a versatile compound in various applications.
Properties
Molecular Formula |
C13H15Cl2NO |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-2-1-9(3-11(10)15)13-4-12(5-13,8-17)6-16-7-13/h1-3,16-17H,4-8H2 |
InChI Key |
IRZORBFVLOEHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC(=C(C=C3)Cl)Cl)CO |
Origin of Product |
United States |
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